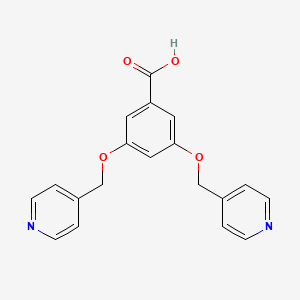
3,5-Bis(pyridin-4-ylmethoxy)benzoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Bis(pyridin-4-ylmethoxy)benzoic acid is an organic compound with the molecular formula C19H16N2O4. It is characterized by the presence of two pyridine rings attached to a benzoic acid core via methoxy linkages.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(pyridin-4-ylmethoxy)benzoic acid typically involves the reaction of 3,5-dihydroxybenzoic acid with 4-pyridylmethanol in the presence of a base such as sodium hydroxide. The reaction is carried out under hydrothermal conditions, often in a sealed stainless steel reactor with a Teflon liner, at elevated temperatures (around 433 K) for several hours .
Industrial Production Methods: While specific industrial production methods are not widely documented, the hydrothermal synthesis approach is scalable and can be adapted for larger-scale production. The use of stainless steel reactors and controlled temperature conditions ensures the reproducibility and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Bis(pyridin-4-ylmethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Coordination: The pyridine rings can coordinate with metal ions to form metal-organic frameworks and coordination polymers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Nucleophiles such as amines or thiols can be employed for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the original compound.
Substitution: Substituted benzoic acid derivatives.
Coordination: Metal-organic frameworks and coordination polymers.
Applications De Recherche Scientifique
3,5-Bis(pyridin-4-ylmethoxy)benzoic acid has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with metal ions.
Industry: It is used in the development of advanced materials with specific optoelectronic properties.
Mécanisme D'action
The mechanism of action of 3,5-Bis(pyridin-4-ylmethoxy)benzoic acid primarily involves its ability to coordinate with metal ions. The pyridine rings act as ligands, forming stable complexes with metal ions. These complexes can exhibit unique properties such as enhanced catalytic activity or improved stability. The molecular targets and pathways involved depend on the specific metal ion and the application .
Comparaison Avec Des Composés Similaires
3,5-Bis(3,4-dicarboxyphenoxy)benzoic acid: Similar in structure but with additional carboxylic acid groups, leading to different coordination properties.
4,4′-Bis(dichloroiodo)biphenyl: Contains biphenyl core with dichloroiodo groups, used in different types of chemical reactions.
Uniqueness: 3,5-Bis(pyridin-4-ylmethoxy)benzoic acid is unique due to its specific combination of pyridine rings and benzoic acid core, which allows for versatile coordination chemistry and the formation of stable metal-organic frameworks. Its ability to form hydrogen bonds and π-π interactions further enhances its utility in material science .
Propriétés
Formule moléculaire |
C19H16N2O4 |
|---|---|
Poids moléculaire |
336.3 g/mol |
Nom IUPAC |
3,5-bis(pyridin-4-ylmethoxy)benzoic acid |
InChI |
InChI=1S/C19H16N2O4/c22-19(23)16-9-17(24-12-14-1-5-20-6-2-14)11-18(10-16)25-13-15-3-7-21-8-4-15/h1-11H,12-13H2,(H,22,23) |
Clé InChI |
XFEJSCVUUWLLCY-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1COC2=CC(=CC(=C2)C(=O)O)OCC3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


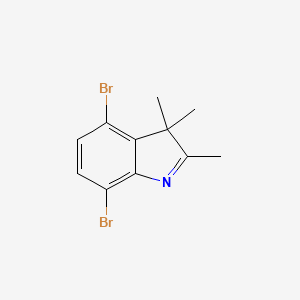
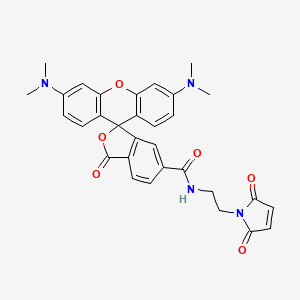
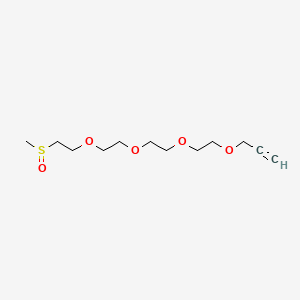
![undecyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11928716.png)


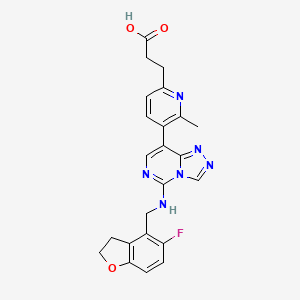

![5'-(4-(Diphenylamino)phenyl)-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B11928741.png)
![7-Benzyl-2-(2-phenylethyl)-2,7-diazaspiro[3.5]nonane](/img/structure/B11928748.png)
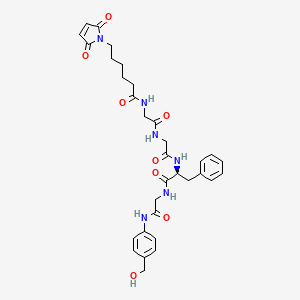
![[4-[2-[4-(Aminomethyl)phenyl]-1,2-diphenylethenyl]phenyl]methanamine](/img/structure/B11928759.png)
![6-[6-(2-hexyldecanoyloxy)hexyl-(3-imidazol-1-ylpropyl)amino]hexyl 2-hexyldecanoate](/img/structure/B11928768.png)
![[2,2'-Bipyridine]-5,5'-dicarbonyl dichloride](/img/structure/B11928777.png)
